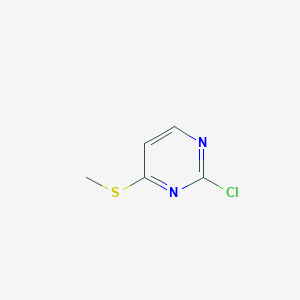

2-Chloro-4-(methylthio)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAATWVRXPRDPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586052 | |

| Record name | 2-Chloro-4-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49844-93-1 | |

| Record name | 2-Chloro-4-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-(methylthio)pyrimidine physical properties

An In-depth Technical Guide to 2-Chloro-4-(methylthio)pyrimidine for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physical properties, spectral data, reactivity profiles, and field-proven experimental insights to facilitate its effective application in the laboratory.

Molecular Identity and Structural Characteristics

This compound is a disubstituted pyrimidine featuring a chlorine atom at the 2-position and a methylthio group at the 4-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.

-

Chemical Name: this compound[1]

-

Synonyms: 2-Chloro-4-methylsulfanylpyrimidine[2]

-

Molecular Weight: 160.62 g/mol [3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized below. These characteristics are essential for determining appropriate handling, storage, and reaction conditions. It is important to distinguish this isomer (CAS 49844-93-1) from its counterpart, 4-Chloro-2-(methylthio)pyrimidine (CAS 49844-90-8), which exists as a liquid at room temperature.[4][5]

| Property | Value | Source(s) |

| Appearance | Solid | [6] |

| Melting Point | 59 °C | |

| Boiling Point | 126 °C | |

| Molecular Weight | 160.62 g/mol | [3] |

| Density | ~1.37 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2][6] |

| Storage | Store at 2°C - 8°C in a dry, well-closed container |

Spectral and Analytical Data

Structural confirmation and purity assessment are critical for ensuring the reliability of experimental outcomes. The following analytical data are available for this compound:

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data have been reported, providing definitive structural elucidation.[1][7] The proton NMR spectrum would characteristically show signals for the two aromatic protons on the pyrimidine ring and a singlet for the methylthio group protons.[7]

-

Infrared (IR) Spectroscopy: IR spectral data is available and can be used to identify characteristic functional group vibrations within the molecule.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data confirms the elemental composition and molecular weight.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound, with assays typically requiring ≥98.0%.[6]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two key functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is a competent leaving group, susceptible to displacement by a variety of nucleophiles (e.g., amines, alcohols, thiols). This reaction is fundamental to its application as a scaffold. Because the pyrimidine ring is electron-deficient, it facilitates this type of substitution, which is a cornerstone for building molecular diversity.

-

Relative Reactivity: Compared to more activated leaving groups like sulfones, the 2-chloro and 2-methylthio pyrimidines are generally less reactive.[9][10] This can be an advantage, allowing for more controlled and selective reactions. The methylthio group at the C4 position is typically less labile than the C2 chlorine but can be displaced under more forcing conditions or by specific reagents.[11]

-

Stability: The compound is stable under standard storage conditions but is classified as corrosive and hygroscopic, requiring careful handling in a dry environment.[5] It causes severe skin burns and eye damage.[1][5][8]

Caption: Synthetic pathways leveraging this compound.

Representative Experimental Protocols

The protocols described herein are self-validating systems designed for reproducibility and high yield. The causality behind each step is explained to provide deeper insight.

Protocol 1: Synthesis of this compound

This procedure is based on the general chlorination of a pyrimidinol precursor, a standard and reliable transformation in heterocyclic chemistry. The starting material for this specific isomer is 4-(methylthio)pyrimidin-2-ol.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(methylthio)pyrimidin-2-ol (1.0 eq).

-

Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C. Causality: This exothermic reaction is controlled at a low temperature to prevent side reactions. POCl₃ is a highly effective chlorinating agent for converting hydroxyl groups on electron-deficient rings into chlorides.

-

Heating: After the addition is complete, slowly warm the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS. Causality: Thermal energy is required to drive the reaction to completion.

-

Workup - Quenching: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice. Causality: This step safely quenches the excess, highly reactive POCl₃, hydrolyzing it to phosphoric acid.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Causality: Neutralization is necessary to ensure the product is in its neutral form for efficient extraction into the organic phase.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.

Caption: General workflow for the synthesis and purification.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a validated scaffold in the synthesis of biologically active molecules. Its derivatives have shown promise in targeting various diseases.[12]

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of complex drugs and agrochemicals.[6][12] The pyrimidine core is a common feature in many FDA-approved drugs, and this building block provides a reliable entry point for novel analogues.[13][14][15]

-

Kinase Inhibitors: Substituted pyrimidines are a well-established class of kinase inhibitors. While its isomer, 4-chloro-2-methylthiopyrimidine, was specifically used to synthesize KDR kinase inhibitors, the underlying principle of using the scaffold to orient functional groups into the ATP-binding pocket of kinases is broadly applicable.[4]

-

Combinatorial Chemistry: The defined reactivity of the C2-chloro position makes this compound ideal for the parallel synthesis of compound libraries, enabling the rapid exploration of structure-activity relationships (SAR) for various biological targets.[4]

References

-

This compound | C5H5ClN2S | CID 16427148. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound | 49844-93-1. (n.d.). INDOFINE Chemical Company. Retrieved January 12, 2026, from [Link]

-

A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. (1969). The Journal of Organic Chemistry. ACS Publications. Retrieved January 12, 2026, from [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry. Retrieved January 12, 2026, from [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry. ACS Publications. Retrieved January 12, 2026, from [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2011). Tropical Journal of Pharmaceutical Research. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

2-CHLORO-4-METHYL-6-(METHYLTHIO)PYRIMIDINE. (n.d.). precisionFDA. Retrieved January 12, 2026, from [Link]

-

4-Chloro-2-(methylthio)pyrimidine. (n.d.). CAS Common Chemistry. Retrieved January 12, 2026, from [Link]

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (1986). Journal of Chemical Sciences. Retrieved January 12, 2026, from [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic. Retrieved January 12, 2026, from [Link]

-

49844-93-1,this compound. (n.d.). AccelaChem. Retrieved January 12, 2026, from [Link]

-

6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry. Retrieved January 12, 2026, from [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (2000). Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Chemistry. MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C5H5ClN2S | CID 16427148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 49844-93-1 | INDOFINE Chemical Company [indofinechemical.com]

- 3. scbt.com [scbt.com]

- 4. 4-Chloro-2-methylthiopyrimidine 98 49844-90-8 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. csnvchem.com [csnvchem.com]

- 7. 4-Chloro-2-methylthiopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Buy this compound | 49844-93-1 [smolecule.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

2-Chloro-4-(methylthio)pyrimidine CAS number 49844-93-1

An In-Depth Technical Guide to 2-Chloro-4-(methylthio)pyrimidine (CAS: 49844-93-1) for Advanced Chemical Synthesis

Executive Summary

This compound, identified by CAS Number 49844-93-1, is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1] Its strategic arrangement of a reactive chlorine atom, a modifiable methylthio group, and the electron-deficient pyrimidine core offers a versatile platform for constructing complex molecular architectures.[1][2] This guide provides an in-depth analysis of its synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, from common synthetic routes to advanced cross-coupling and substitution reactions, providing a comprehensive resource for leveraging this compound's full synthetic potential.

Physicochemical & Safety Profile

A thorough understanding of the compound's physical properties and safety hazards is fundamental for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 49844-93-1 | [3] |

| Molecular Formula | C₅H₅ClN₂S | [3][4] |

| Molecular Weight | 160.62 g/mol | [3][5] |

| IUPAC Name | 2-chloro-4-(methylsulfanyl)pyrimidine | [4] |

| Melting Point | 59 °C | |

| Boiling Point | 126 °C | |

| Appearance | Solid | |

| SMILES | CSC1=NC(=NC=C1)Cl |

Safety & Handling:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] Work should be conducted in a well-ventilated fume hood.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[4]

-

Precautionary Statements: P260, P280, P301+P330+P331, P304+P340, P305+P351+P338, P310.

-

Storage: Store in a cool, dry place at 2°C - 8°C with the container tightly sealed.

Synthesis of this compound

The most prevalent synthetic route to this compound involves the direct chlorination of a 4-hydroxypyrimidine precursor. This transformation is a cornerstone reaction for activating the pyrimidine ring for subsequent functionalization.

Caption: General workflow for synthesizing this compound.

Protocol 1: Chlorination of 4-Methylthiopyrimidine Precursor

This protocol describes a general method for converting the hydroxyl group at the C4 position to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] The choice of chlorinating agent is critical; POCl₃ is highly effective for this type of transformation on electron-deficient heterocycles.

Materials:

-

4-hydroxy-2-(methylthio)pyrimidine (or similar precursor)

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)[1]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend the 4-hydroxy-2-(methylthio)pyrimidine precursor in the chosen anhydrous solvent.

-

Addition of Chlorinating Agent: Cool the mixture in an ice bath (0 °C). Slowly add the chlorinating agent (e.g., POCl₃, ~1.5-3.0 equivalents) dropwise via a syringe or dropping funnel. Causality Note: This addition is highly exothermic and generates HCl gas; slow, controlled addition is crucial to manage the reaction temperature and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent and substrate). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Very carefully and slowly, quench the reaction by adding it to a beaker of crushed ice or by the dropwise addition of cold water. Safety Note: This step is highly exothermic and will release significant amounts of HCl gas.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The chlorine at the C2 position is the primary site for nucleophilic substitution and cross-coupling, while the methylthio group can be oxidized to further modulate the electronic properties of the ring.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring makes the C2-chloro substituent an excellent electrophilic site for Nucleophilic Aromatic Substitution (SₙAr) reactions.[1] This is the most common transformation for this compound, allowing for the introduction of a wide variety of amine, thiol, or alcohol-based nucleophiles.[1][7]

Caption: The two-step addition-elimination mechanism of SₙAr reactions.

Protocol 2: General Procedure for SₙAr with Amines

This protocol details the reaction with an amine nucleophile, a common step in the synthesis of kinase inhibitors and other pharmacologically active molecules.[8][9]

Materials:

-

This compound (1.0 equiv.)

-

Amine nucleophile (1.1 - 1.5 equiv.)

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0 equiv.)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Isopropanol)

Step-by-Step Methodology:

-

Setup: To a reaction vial, add this compound, the amine nucleophile, and the solvent.

-

Base Addition: Add the base (e.g., DIPEA) to the mixture. Causality Note: The base acts as an acid scavenger, neutralizing the HCl formed during the reaction, which drives the equilibrium towards the product and prevents protonation of the amine nucleophile.

-

Heating: Seal the vial and heat the reaction mixture, typically between 80 °C and 140 °C. Microwave irradiation can significantly accelerate this reaction.[9][10]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water to precipitate the product or dilute with an organic solvent (e.g., Ethyl Acetate) for extraction.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude material via flash chromatography to obtain the desired 2-amino-4-(methylthio)pyrimidine derivative.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While heteroaryl chlorides can be challenging substrates due to the strength of the C-Cl bond, modern catalyst systems enable efficient Suzuki-Miyaura couplings with this compound.[2][11] This reaction is crucial for synthesizing biaryl structures prevalent in drug candidates.[2]

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling arylboronic acids with this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary for challenging substrates.[11]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2–1.5 equiv.)

-

Palladium pre-catalyst (e.g., Pd(PPh₃)₄, or a more active system like XPhos Pd G3, 2-5 mol%)[11]

-

Base (e.g., K₂CO₃, K₃PO₄, finely powdered, 2.0–3.0 equiv.)[2][11]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)[11]

Step-by-Step Methodology:

-

Inert Atmosphere: Add the this compound, arylboronic acid, and base to an oven-dried Schlenk flask or reaction vial. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent. Causality Note: Oxygen can deactivate the Pd(0) catalyst. Maintaining a strictly inert atmosphere is critical for reproducible, high-yielding reactions.[11]

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C).[11]

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.

Oxidation of the Methylthio Group

The methylthio (-SCH₃) group is a versatile functional handle. It can be selectively oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups.[12] This transformation is synthetically valuable as it dramatically alters the electronic nature of the pyrimidine ring, making it more electron-deficient. This can increase the reactivity of other positions on the ring and is a common strategy in drug design to modulate properties like solubility and metabolic stability.[13]

Sources

- 1. Buy this compound | 49844-93-1 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C5H5ClN2S | CID 16427148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 49844-93-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-氯-2-甲基巯基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arabjchem.org [arabjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 13. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Chloro-4-(methylthio)pyrimidine

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic pathways leading to this compound, a key heterocyclic building block in medicinal chemistry. We will explore the core chemical principles, provide validated experimental protocols, and offer insights into the causality behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Strategic Overview of Synthetic Pathways

The can be efficiently approached via two primary and distinct strategies. The choice between these routes often depends on the availability of starting materials, scalability, and desired purity profile.

-

Route A: The Chlorination Pathway. This is a robust and widely employed method that begins with the construction of a 4-hydroxypyrimidine (pyrimidin-4-ol) intermediate, followed by a chlorination step to yield the final product. This route is advantageous when functional group tolerance is required in the initial stages.

-

Route B: The Selective Nucleophilic Aromatic Substitution (SNAr) Pathway. This approach utilizes the differential reactivity of the chlorine atoms in 2,4-dichloropyrimidine. By carefully selecting reaction conditions, a methylthio group can be selectively introduced at the more reactive C4 position.

The logical flow of these two primary synthetic strategies is outlined below.

Caption: Overview of the two primary synthetic routes.

Route A: The Chlorination Pathway

This pathway is a convergent synthesis, building the pyrimidine core first and then introducing the chloro- and methylthio- functionalities.

Part 1: Synthesis of the Precursor, 2-(Methylthio)pyrimidin-4-ol

The initial step involves the formation of the pyrimidine ring, which can be accomplished through methods like the Biginelli reaction or variations thereof, followed by S-methylation. A common precursor is 2-thiouracil, which is then methylated.[1]

Underlying Principle: Nucleophilic Attack and Alkylation 2-Thiouracil exists in equilibrium with its thione-thiol tautomers. In the presence of a base, the thiol form is deprotonated to a thiolate anion, which is a potent nucleophile. This nucleophile then readily attacks an electrophilic methyl source, such as iodomethane or dimethyl sulfate, in a classic S-alkylation reaction to form the stable S-methyl ether.

Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidin-4-ol

-

Reaction Setup: To a stirred aqueous solution (200 mL) of sodium hydroxide (23 g), add 2-thiouracil (2-thioxo-2,3-dihydropyrimidin-4(1H)-one) (37 g).[1]

-

Methylation: Add iodomethane (20 mL) to the mixture and stir overnight at room temperature.[1] The reaction progress can be monitored by TLC.

-

Work-up and Isolation: Add acetic acid (17 mL) to the reaction mixture to neutralize the excess base and precipitate the product.[1]

-

Purification: Collect the precipitate by filtration and wash with ice water. Dry the residue to obtain 2-(Methylthio)pyrimidin-4-ol.[1]

Part 2: Chlorination of 2-(Methylthio)pyrimidin-4-ol

The conversion of the hydroxyl group (in its enol form) at the C4 position to a chlorine atom is a critical step, most commonly achieved using phosphorus oxychloride (POCl₃).[2][3][4]

Causality of Reagent Choice: POCl₃ as a Dehydrating Chlorinating Agent The pyrimidin-4-ol tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphoryl intermediate, which is an excellent leaving group. A subsequent attack by a chloride ion displaces this group, effectively replacing the hydroxyl with a chlorine atom. The reaction is often facilitated by a tertiary amine base (e.g., triethylamine, pyridine), which can neutralize the HCl generated and may participate in the activation of the substrate.[2][4] Modern, solvent-free methods using equimolar amounts of reagents in a sealed reactor have been developed to improve safety and reduce waste.[4]

Experimental Protocol: Chlorination with POCl₃

-

Reaction Setup: In a flask equipped for reflux and protected from moisture, suspend 2-(methylthio)pyrimidin-4-ol (e.g., 0.05 mol) in a suitable solvent like toluene (36.9 g).[2]

-

Reagent Addition: Under stirring, add triethylamine (0.05 mol) followed by the slow, dropwise addition of phosphorus oxychloride (0.05 mol).[2]

-

Reaction Conditions: Heat the mixture to 80°C and maintain for 1-3 hours.[2] Monitor the reaction by TLC until the starting material is consumed.

-

Quenching (Caution!): Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding it to ice water. This step is highly exothermic and should be performed in a well-ventilated fume hood.[5][6]

-

Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic phases, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Caption: Step-by-step workflow for the chlorination reaction.

Route B: Selective SNAr Pathway

This route is often more direct if 2,4-dichloropyrimidine is readily available. It leverages the inherent electronic properties of the pyrimidine ring to achieve regioselective substitution.

Mechanistic Rationale: Regioselectivity in SNAr Reactions In nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[7][8][9] This is due to the greater ability of the para-nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. The attack at C2 is less favored due to closer proximity and potential electronic repulsion from the two adjacent nitrogen lone pairs.[9]

Experimental Protocol: Selective Thiolation of 2,4-Dichloropyrimidine

-

Nucleophile Preparation: Prepare a solution of sodium thiomethoxide (CH₃SNa) by reacting sodium metal with methanol followed by bubbling methyl mercaptan gas, or by using a commercially available solution.

-

Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloropyrimidine in a suitable aprotic solvent such as THF.

-

Nucleophilic Substitution: Cool the solution (e.g., to 0°C) and add one equivalent of the sodium thiomethoxide solution dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. The reaction is typically rapid.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

Quantitative Data and Characterization

The successful synthesis of the target compound must be validated by analytical data.

| Property | Value | Source |

| Chemical Formula | C₅H₅ClN₂S | [10] |

| Molecular Weight | 160.62 g/mol | [10] |

| Appearance | Yellow oil or low-melting solid | [10][11] |

| Melting Point | -2 °C (lit.) | [10] |

| Boiling Point | 139-140 °C at 36 mmHg (lit.) | [10] |

| Density | 1.381 g/mL at 25 °C (lit.) | [10] |

Characterization:

-

¹H NMR (300 MHz, CDCl₃): δ 8.38 (d, J = 5.2 Hz, 1H), 6.99 (d, J = 5.2 Hz, 1H), 2.53 (s, 3H).[11]

-

¹³C NMR (75 MHz, CDCl₃): δ 174.0, 161.0, 158.0, 116.4, 14.3.[11]

-

Mass Spectrometry (HRMS [M+H]⁺): m/z calculated for C₅H₆ClN₂S: 160.9940; found: 160.99335.[11]

Safety and Handling

The protocols described involve hazardous materials that require strict safety measures.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water in a highly exothermic reaction, releasing toxic HCl gas.[5] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Quenching procedures must be performed slowly and with extreme caution, preferably by adding the reaction mixture to a large excess of ice.[6]

-

Iodomethane/Dimethyl Sulfate: These are potent alkylating agents and are toxic and carcinogenic. They should be handled with extreme care in a fume hood.

-

Triethylamine/Pyridine: Flammable and corrosive with strong odors. Avoid inhalation and skin contact.

Conclusion

The is a well-established process in organic chemistry, pivotal for the development of more complex molecules in the pharmaceutical industry. The two primary routes—chlorination of a pyrimidinol intermediate and selective SNAr of 2,4-dichloropyrimidine—offer reliable and scalable methods. A thorough understanding of the underlying reaction mechanisms, particularly the principles of regioselectivity and the function of chlorinating agents, is paramount for successful and safe execution in a laboratory setting. The choice of synthetic route will ultimately be guided by factors such as starting material availability, cost, and the specific requirements of the research or development program.

References

-

The Journal of Organic Chemistry. (n.d.). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. ACS Publications. (Available at: [Link])

- Google Patents. (n.d.). Synthesis of 2-Amino-4-chloro-5-(2,4-dichlorophenyl)-6-methylthio pyrimidine.

- CN103554036B. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. (Available at: [Link])

-

Asian Journal of Chemistry. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. (Available at: [Link])

- JP2006076970A. (n.d.). Process for producing 4-chloro-2-methylthiopyrimidines. Google Patents.

-

Journal of Organic Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. (Available at: [Link])

-

ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (Available at: [Link])

-

ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (Available at: [Link])

-

Molecules. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. NIH. (Available at: [Link])

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (Available at: [Link])

-

Recueil des Travaux Chimiques des Pays-Bas. (2010). The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. (Available at: [Link])

-

NIH. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (Available at: [Link])

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. (Available at: [Link])

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. (Available at: [Link])

-

Pharmaceuticals. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (Available at: [Link])

-

Taylor & Francis Online. (n.d.). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (Available at: [Link])

-

Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (Available at: [Link])

-

ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. (Available at: [Link])

-

LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol. (Available at: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 4-氯-2-甲基巯基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Chloro-2-methylthiopyrimidine synthesis - chemicalbook [chemicalbook.com]

2-Chloro-4-(methylthio)pyrimidine molecular weight

An In-Depth Technical Guide to 2-Chloro-4-(methylthio)pyrimidine: Synthesis, Reactivity, and Applications

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique electronic properties, stemming from the chloro, methylthio, and pyrimidine ring moieties, render it a versatile substrate for a wide array of chemical transformations. The strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, while the methylthio group at the 4-position offers another site for chemical modification. This guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents and agrochemicals.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a distinct set of properties that are critical for its handling and use in synthesis.[1] The pyrimidine core, substituted with an electron-withdrawing chlorine atom and an electron-donating methylthio group, establishes a unique reactivity profile that is central to its synthetic utility.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂S | [1][2][3][4] |

| Molecular Weight | 160.62 g/mol (or 160.63 g/mol ) | [1][2][3][4] |

| CAS Number | 49844-93-1 | [1][2][3][4] |

| IUPAC Name | This compound | [2][3] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 59 °C | [1] |

| Boiling Point | 126 °C | [1] |

| SMILES | CSC1=NC(=NC=C1)Cl | [1][2] |

| InChI Key | VAATWVRXPRDPPM-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification

The most prevalent and efficient synthesis of this compound involves the direct chlorination of a 4-(methylthio)pyrimidin-2-ol precursor. This transformation is typically achieved using potent chlorinating agents. The choice of reagent and reaction conditions is critical to ensure high yield and purity, preventing the formation of undesired byproducts.

Workflow for the Synthesis of this compound

Caption: Figure 1: General Synthesis Workflow.

Detailed Experimental Protocol: Chlorination of 4-(methylthio)pyrimidin-2-ol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: To a solution of the 4-(methylthio)pyrimidin-2-ol precursor in a suitable solvent such as dichloromethane (DCM), a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added slowly at a controlled temperature.[2] The use of a solvent like N,N-dimethyl-formamide (DMF) can also be employed.

-

Reaction Execution: The reaction mixture is typically heated and stirred for several hours to drive the chlorination to completion.[5] The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Quenching: Upon completion, the reaction is carefully quenched, often by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acidic reagent.[5]

-

Extraction: The aqueous mixture is then extracted multiple times with an organic solvent like DCM to isolate the product.[5] The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is then purified, typically using silica gel column chromatography to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its predictable and regioselective reactivity. The chlorine atom at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SₙAr).[2] This allows for the introduction of a wide variety of functional groups, leading to diverse molecular scaffolds.

Key Nucleophilic Substitution Reactions

Caption: Figure 2: Key Nucleophilic Substitution Reactions.

This reactivity makes this compound a valuable intermediate for constructing libraries of compounds for high-throughput screening in drug discovery.[2] The ability to readily displace the chlorine with various nucleophiles such as amines, thiols, and alcohols is fundamental to its application.[2]

Applications in Drug Discovery and Agrochemicals

The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[6] The specific substitution pattern of this compound makes it a precursor for several classes of biologically active molecules.

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of drugs targeting various diseases.[2] Its derivatives have shown potential in inhibiting specific enzymes and pathways relevant to diseases like cancer.[2] The introduction of chlorine into molecules is a common strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[7]

-

Agrochemicals: The compound is also explored for its utility in developing new herbicides and fungicides, contributing to agricultural productivity.[2][8]

Safety, Handling, and Storage

Due to its corrosive nature, this compound must be handled with care in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [3] |

| Serious Eye Damage | H318 | Causes serious eye damage | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9] Eyewash stations and safety showers must be readily accessible.[9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][10] Contaminated clothing should be removed immediately.[10]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.[10]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Wash hands thoroughly after handling.[11]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][9]

-

Keep refrigerated (2°C - 8°C) for long-term storage.[1]

-

Store locked up and away from incompatible materials.[11]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical and agrochemical synthesis. Its well-defined reactivity, particularly at the C2 position, allows for the systematic and efficient generation of diverse molecular structures. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist aiming to leverage this potent building block for the development of new and innovative chemical entities.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

American Chemical Society. (n.d.). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

Sources

- 1. This compound | 49844-93-1 | FC142921 [biosynth.com]

- 2. Buy this compound | 49844-93-1 [smolecule.com]

- 3. This compound | C5H5ClN2S | CID 16427148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Chloro-2-methylthiopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.nl [fishersci.nl]

- 10. itwreagents.com [itwreagents.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(methylthio)pyrimidine

Introduction

2-Chloro-4-(methylthio)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its pyrimidine core is a key structural motif in numerous biologically active molecules, and the compound serves as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The precise arrangement of its constituent atoms—its molecular structure—is fundamental to its reactivity, biological activity, and potential applications. Therefore, the unambiguous elucidation of its structure is a critical first step in any research and development endeavor involving this compound.

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation strategies for the complete structure elucidation of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize such molecules with a high degree of confidence. The guide emphasizes not just the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Strategic Approach to Structure Elucidation

The determination of a molecule's structure is a process of systematically gathering and interpreting evidence from multiple analytical techniques. For a small organic molecule like this compound, a multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography provides a comprehensive and definitive characterization. Each technique offers a unique piece of the structural puzzle, and their combined application leaves little room for ambiguity.

Caption: A logical workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| H5 | ~7.0-7.2 (d) | ~118.0 | The proton at position 5 is coupled to the proton at position 6, resulting in a doublet. Its chemical shift is influenced by the adjacent nitrogen and the methylthio group. |

| H6 | ~8.4-8.6 (d) | ~156.0 | The proton at position 6 is coupled to the proton at position 5, appearing as a doublet. It is deshielded by the adjacent nitrogen atom. |

| -SCH₃ | ~2.5-2.7 (s) | ~14.0 | The three equivalent protons of the methyl group will appear as a singlet. |

| C2 | - | ~172.0 | This carbon is attached to a chlorine atom and two nitrogen atoms, leading to a significant downfield shift. |

| C4 | - | ~151.0 | This carbon is attached to the sulfur of the methylthio group and a nitrogen atom. |

| C5 | - | ~118.0 | This carbon is bonded to a hydrogen and is influenced by the adjacent methylthio group. |

| C6 | - | ~156.0 | This carbon is bonded to a hydrogen and is deshielded by the adjacent nitrogen atom. |

Note: Predictions are based on data from analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations.

-

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Weight: 160.63 g/mol ), the mass spectrum is expected to show a molecular ion peak cluster that reflects the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Electron Impact (EI) ionization would likely lead to characteristic fragmentation patterns.[1]

Caption: Predicted fragmentation pathway for this compound under Electron Impact Mass Spectrometry.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Interpretation |

| 160/162 | [C₅H₅ClN₂S]⁺˙ | Molecular ion peak cluster (M⁺˙), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 145/147 | [C₄H₂ClN₂S]⁺ | Loss of a methyl radical (•CH₃) from the methylthio group. |

| 125 | [C₅H₅N₂S]⁺ | Loss of a chlorine radical (•Cl). |

| 113/115 | [C₅H₅N₂Cl]⁺ | Loss of a methylthio radical (•SCH₃). |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For Electron Impact (EI) MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or a GC inlet.

-

-

Ionization:

-

The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The abundance of each ion is measured, and a mass spectrum is generated.

-

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique can reveal bond lengths, bond angles, and intermolecular interactions.

Expected Outcomes from X-ray Crystallography

A successful single-crystal X-ray diffraction analysis of this compound would provide:

-

Unambiguous confirmation of the connectivity: The positions of all non-hydrogen atoms would be determined, confirming the pyrimidine ring structure and the substitution pattern.

-

Precise bond lengths and angles: This data would offer insights into the electronic nature of the molecule, such as the degree of aromaticity and the influence of the substituents on the ring geometry.

-

Intermolecular interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting any significant non-covalent interactions such as hydrogen bonds or π-stacking.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth:

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is placed in a beam of monochromatic X-rays.

-

The diffraction pattern is collected as the crystal is rotated.[7]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain the final, high-resolution structure.

-

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational map of the molecular skeleton and the chemical environment of the atoms. Mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these powerful methods, researchers can be highly confident in the assigned structure, a critical prerequisite for any further investigation into the chemical and biological properties of this important molecule.

References

Sources

- 1. This compound | C5H5ClN2S | CID 16427148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C5H5ClN2S) [pubchemlite.lcsb.uni.lu]

A-Technical-Guide-to-2-Chloro-4-(methylthio)pyrimidine-in-Synthetic-Chemistry-and-Drug-Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(methylthio)pyrimidine is a halogenated pyrimidine derivative that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—the electrophilic C2-chlorine and the C4-methylthio group—offer a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and applications, with a focus on its instrumental role in drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the knowledge required for its effective utilization.

Introduction and Nomenclature

This compound, a heterocyclic compound, is distinguished by a pyrimidine core substituted with a chlorine atom at the 2-position and a methylthio (-SCH₃) group at the 4-position.[1] This substitution pattern creates a molecule with distinct reactive centers, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

The formal IUPAC name for this compound is 2-chloro-4-(methylsulfanyl)pyrimidine .[1][2][3] It is recognized by its CAS Number 49844-93-1 .[1][2][4][5]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe application in a laboratory setting.

Physicochemical Properties

The key properties of this compound are summarized below, providing essential data for experimental design, including reaction setup and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-methylsulfanylpyrimidine | [1][2][3] |

| CAS Number | 49844-93-1 | [1][4] |

| Molecular Formula | C₅H₅ClN₂S | [1][2][4][5] |

| Molecular Weight | 160.63 g/mol | [1][2][3] |

| Melting Point | 59 °C | |

| Boiling Point | 126 °C | |

| Appearance | Solid | N/A |

| SMILES | CSC1=NC(=NC=C1)Cl | [1][2] |

| InChI Key | VAATWVRXPRDPPM-UHFFFAOYSA-N | [1][2][3] |

Safety and Handling

Hazard Statement: According to GHS classifications, this compound causes severe skin burns and eye damage and may cause respiratory irritation.[3][6]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6][7][9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7] Recommended storage is at 2°C - 8°C. It should be protected from light and air.[7]

Synthesis Methodologies

The primary route for synthesizing this compound involves the chlorination of a 4-hydroxy or 4-keto pyrimidine precursor. The choice of chlorinating agent and solvent system is critical for achieving high yield and purity.

Rationale for Synthetic Approach

The synthesis leverages the reactivity of the pyrimidine ring. Starting from a more stable and accessible 4-hydroxypyrimidine derivative, a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is used to replace the hydroxyl group with a chlorine atom. This transformation is a cornerstone of heterocyclic chemistry, converting a nucleophilic center into a good leaving group for subsequent reactions.

Experimental Protocol: Chlorination of 4-Methylthiopyrimidine

This protocol details a common method for synthesizing the title compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: (Adapted from literature procedures)[10]

-

Reaction Setup: To a solution of 2-methylthio-4-pyrimidinol (1 equivalent) in a mixed solvent system of dichloromethane (DCM) and N,N-dimethylformamide (DMF), slowly add thionyl chloride (1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 40°C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into DCM (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation if necessary.

Key Chemical Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two key positions. The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the methylthio group at C4 is more stable but can be modified under specific conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms makes the C2 position electron-deficient and thus highly activated for nucleophilic attack. This is the most common and synthetically valuable reaction for this compound.

Causality: The presence of the chlorine atom, a good leaving group, facilitates the substitution. Nucleophiles such as amines, alcohols, and thiols can readily displace the chloride to form a diverse array of 2-substituted pyrimidine derivatives.[1] This reaction is fundamental to building the core of many bioactive molecules.

Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr).

Relative Reactivity

Compared to other related structures, the 2-chloro position on the pyrimidine ring is highly reactive. Studies have shown that 2-chloro and 2-methylthio pyrimidines are significantly less reactive towards thiols than their 2-sulfonylpyrimidine counterparts.[11][12] However, the C2-Cl bond is sufficiently labile for SNAr reactions with a wide range of common nucleophiles, making it a preferred building block over less reactive analogs.[13]

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[14] this compound serves as a key intermediate in the synthesis of various therapeutic agents.

Case Study: Kinase Inhibitors

Many kinase inhibitors feature a 2,4-disubstituted pyrimidine core, which acts as a "hinge-binding" motif, interacting with the ATP-binding site of the target kinase. The synthesis of these inhibitors often relies on the sequential substitution of a dichlorinated pyrimidine or a selectively activated precursor like this compound.

For example, it has been used as a building block in the synthesis of novel KDR (Kinase Insert Domain Receptor) kinase inhibitors, which are important targets in anti-angiogenic cancer therapy.[8] The synthesis involves an initial SNAr reaction at the C2 position followed by further modification.

Other Therapeutic Areas

Derivatives of this compound have been investigated for a range of biological activities, including:

The versatility of the pyrimidine core allows for the generation of large chemical libraries for screening against various biological targets.[1]

Analytical Characterization

Ensuring the identity and purity of this compound is crucial for its use in regulated environments like drug development. A combination of chromatographic and spectroscopic techniques is employed.

Protocol: Quality Control Analysis

1. High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine purity and identify impurities.

-

Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm).[16]

-

Mobile Phase: A gradient of acetonitrile and water with a buffer like ammonium acetate.[16]

-

Detection: UV detection at 210 nm.[16]

-

Expected Result: A major peak corresponding to the product with a purity level typically >95%.

2. Mass Spectrometry (MS):

-

Objective: To confirm molecular weight.

-

Technique: Electrospray Ionization (ESI) is common.

-

Expected Result: An [M+H]⁺ ion at m/z 161.0, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

¹H NMR (in CDCl₃): Expected signals include a singlet for the methylthio protons (~2.5 ppm) and two doublets for the pyrimidine ring protons (~7.0 and ~8.4 ppm).[10]

-

¹³C NMR (in CDCl₃): Expected signals for the five distinct carbon atoms, including the methyl carbon, the two C-H carbons of the ring, and the two quaternary carbons (C-Cl and C-S).[10]

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the fields of organic synthesis and medicinal chemistry. Its well-defined reactivity allows for predictable and efficient incorporation into complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. This guide has provided the foundational knowledge, from synthesis to application, empowering researchers to confidently and safely leverage this versatile building block in their scientific endeavors.

References

- Smolecule. (n.d.). Buy this compound | 49844-93-1.

- Biosynth. (n.d.). This compound | 49844-93-1 | FC142921.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 49844-93-1.

- J&K Scientific. (n.d.). This compound, 95% | 49844-93-1.

- INDOFINE Chemical Company. (n.d.). This compound | 49844-93-1.

-

PubChem. (n.d.). This compound | C5H5ClN2S | CID 16427148. Retrieved from [Link]

-

American Chemical Society. (n.d.). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Acros Organics. (2025). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine, 98%.

-

ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloro-2-methylthio-6-(trifluoromethyl)pyrimidine.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloro-2-(methylthio)pyrimidine.

-

PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113. Retrieved from [Link]

- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II.

-

ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid: A Key Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

Sources

- 1. Buy this compound | 49844-93-1 [smolecule.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C5H5ClN2S | CID 16427148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 49844-93-1 | INDOFINE Chemical Company [indofinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-クロロ-2-メチルチオピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Chloro-2-methylthiopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(methylthio)pyrimidine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data, this document synthesizes known physicochemical properties, general principles of pyrimidine derivative solubility, and established experimental methodologies to offer a robust framework for researchers. This guide covers the theoretical basis for its solubility in various solvent classes, practical step-by-step protocols for solubility determination, and essential safety and handling information. The aim is to equip researchers with the foundational knowledge and practical tools to effectively work with this compound in a laboratory setting.

Introduction and Physicochemical Profile

This compound is a substituted pyrimidine with the chemical formula C5H5ClN2S. Its structure, featuring a pyrimidine core with a chloro group at the 2-position and a methylthio group at the 4-position, imparts a unique combination of polarity and reactivity. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity, including antimicrobial agents and kinase inhibitors. Understanding its solubility is a critical first step in reaction setup, purification, formulation, and biological screening.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4-Chloro-2-(methylthio)pyrimidine | 2-Chloro-4-methyl-6-(methylthio)pyrimidine |

| CAS Number | 49844-93-1 | 49844-90-8 | 89466-59-1 |

| Molecular Formula | C5H5ClN2S | C5H5ClN2S | C6H7ClN2S |

| Molecular Weight | 160.63 g/mol | 160.62 g/mol | 174.65 g/mol |

| Melting Point | 59 °C | -2 °C (lit.) | Not specified |

| Boiling Point | 126 °C | 122 °C @ 18 Torr | Not specified |

| Appearance | Not specified (likely solid at RT) | Colorless liquid | Solid |

Note: The melting point of 59°C for this compound suggests it is a solid at room temperature, which will influence the choice of experimental methods for solubility determination.

Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone for predicting solubility. The molecular structure of this compound, containing both polar (C-Cl, C-N bonds) and nonpolar (C-S-CH3, aromatic ring) regions, suggests a nuanced solubility profile.

Aqueous Solubility

Pyrimidine itself has moderate water solubility due to hydrogen bonding capabilities. However, the substitution pattern of this compound is expected to significantly decrease its aqueous solubility. The methylthio group is hydrophobic, and while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, the overall molecule lacks hydrogen bond donors. It is anticipated to be sparingly soluble to insoluble in water. This is supported by data for the related isomer, 4-Chloro-2-(methylthio)pyrimidine, which is described as "not miscible or difficult to mix in water". For pyrimidine derivatives in general, limited water solubility is a common challenge that often necessitates formulation strategies to enhance bioavailability.

Organic Solvent Solubility

Based on its structure, this compound is predicted to exhibit good solubility in a range of organic solvents.

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile are expected to be effective. The polarity of these solvents can interact with the polar regions of the target molecule, while their organic nature accommodates the nonpolar moieties. Pyrimidine derivatives are often readily soluble in DMSO.

-

Chlorinated Solvents: Dichloromethane and Chloroform are likely to be good solvents due to their ability to interact with the chloro-substituent and the overall molecular structure.

-

Polar Protic Solvents: Alcohols such as Methanol and Ethanol may be effective solvents, particularly with heating, due to their ability to engage in dipole-dipole interactions.

-

Nonpolar Solvents: Solubility in nonpolar solvents like Hexane or Toluene is expected to be limited, although not entirely negligible, due to the presence of the polar functional groups.